molecular formula C11H15F2NO B12122458 2-(2,5-Difluorophenyl)-2-isopropoxyethanamine

2-(2,5-Difluorophenyl)-2-isopropoxyethanamine

Cat. No.: B12122458
M. Wt: 215.24 g/mol
InChI Key: XVBJFFJOMWMDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Difluorophenyl)-2-isopropoxyethanamine is an organic compound characterized by the presence of a difluorophenyl group and an isopropoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)-2-isopropoxyethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzene and isopropylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with 2,5-difluorobenzene.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)-2-isopropoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as hydroxide ions (OH⁻) or amines replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Hydroxide ions (OH⁻), amines

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

2-(2,5-Difluorophenyl)-2-isopropoxyethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential in creating novel materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-2-isopropoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the isopropoxyethanamine moiety facilitates hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)-2-isopropoxyethanamine
  • 2-(2,6-Difluorophenyl)-2-isopropoxyethanamine
  • 2-(2,5-Dichlorophenyl)-2-isopropoxyethanamine

Uniqueness

2-(2,5-Difluorophenyl)-2-isopropoxyethanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and binding properties. The presence of the isopropoxyethanamine group further distinguishes it by providing additional sites for interaction with molecular targets, enhancing its versatility in various applications.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-2-propan-2-yloxyethanamine

InChI

InChI=1S/C11H15F2NO/c1-7(2)15-11(6-14)9-5-8(12)3-4-10(9)13/h3-5,7,11H,6,14H2,1-2H3

InChI Key

XVBJFFJOMWMDJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CN)C1=C(C=CC(=C1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.